REACTION_SMILES
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[CH3:17][OH:18].[NH2:1][NH2:2].[n:3]1[cH:4][cH:5][cH:6][c:7]2[cH:8][cH:9][cH:10][c:11]([S:13](=[O:14])(=[O:15])[Cl:16])[c:12]12>>[NH:1]([NH2:2])[S:13]([c:11]1[cH:10][cH:9][cH:8][c:7]2[cH:6][cH:5][cH:4][n:3][c:12]21)(=[O:14])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1cccc2cccnc12
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Name
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Type
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product
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Smiles
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NNS(=O)(=O)c1cccc2cccnc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |